Technical Guide to 2-Iodo-6-(trifluoromethyl)pyridine: Properties, Reactivity, and Applications
Technical Guide to 2-Iodo-6-(trifluoromethyl)pyridine: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, reactivity, and applications of 2-Iodo-6-(trifluoromethyl)pyridine. This fluorinated pyridine derivative is a critical building block in modern medicinal and agrochemical research, valued for its versatile reactivity in cross-coupling reactions and the unique physicochemical properties imparted by the trifluoromethyl group. This document includes a summary of its physical and chemical properties, detailed experimental protocols for key synthetic transformations, spectroscopic analysis, and safety information.
Core Chemical Properties
2-Iodo-6-(trifluoromethyl)pyridine is a solid at room temperature with a distinct melting point. Its structure combines a pyridine ring, an electron-withdrawing trifluoromethyl group, and a versatile iodine atom, making it an ideal substrate for a variety of chemical transformations.
Table 1: Physicochemical Properties of 2-Iodo-6-(trifluoromethyl)pyridine
| Property | Value | Reference(s) |
| CAS Number | 100366-74-3 | [1] |
| Molecular Formula | C₆H₃F₃IN | [1][2] |
| Molecular Weight | 273.00 g/mol | [2] |
| IUPAC Name | 2-iodo-6-(trifluoromethyl)pyridine | [1] |
| Melting Point | 84-86 °C | [1] |
| Appearance | Solid | [1] |
| Purity | ≥95% (typical) | [1] |
Reactivity and Synthetic Utility
The chemical reactivity of 2-Iodo-6-(trifluoromethyl)pyridine is dominated by the two functional groups on the pyridine ring: the iodine atom at the 2-position and the trifluoromethyl group at the 6-position.
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The Carbon-Iodine Bond : The C-I bond is the most reactive of the carbon-halogen bonds, making it an excellent leaving group in a wide range of palladium-catalyzed cross-coupling reactions. This allows for the facile formation of new carbon-carbon and carbon-heteroatom bonds. Key transformations include:
-
Suzuki-Miyaura Coupling : Reaction with boronic acids or esters to form biaryl compounds.
-
Sonogashira Coupling : Reaction with terminal alkynes to synthesize aryl-alkynes.[4]
-
Buchwald-Hartwig Amination : Reaction with primary or secondary amines to form aminopyridines.[5][6]
-
Heck Coupling : Reaction with alkenes.
-
-
The Trifluoromethyl Group : The -CF₃ group is a strong electron-withdrawing group and is highly lipophilic. Its incorporation into a molecule can significantly enhance metabolic stability, binding affinity to biological targets, and cell membrane permeability.[7] This makes 2-Iodo-6-(trifluoromethyl)pyridine a valuable synthon in drug discovery programs.
Caption: Logical diagram of 2-Iodo-6-(trifluoromethyl)pyridine's key reactive sites.
Experimental Protocols
The following section provides a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for this substrate.
General Protocol for Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed coupling of 2-Iodo-6-(trifluoromethyl)pyridine with a generic arylboronic acid.
Materials:
-
2-Iodo-6-(trifluoromethyl)pyridine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, or DME)
Procedure:
-
Reaction Setup : To an oven-dried Schlenk flask, add 2-Iodo-6-(trifluoromethyl)pyridine, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition : Add the anhydrous, degassed solvent via syringe.
-
Heating : Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.[8][9]
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Spectroscopic Analysis
The structure of 2-Iodo-6-(trifluoromethyl)pyridine and its derivatives can be confirmed using standard spectroscopic techniques.
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¹H NMR : The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the positions of the iodo and trifluoromethyl substituents.
-
¹³C NMR : The carbon NMR spectrum will show six distinct signals for the pyridine ring carbons, with the carbon bearing the -CF₃ group appearing as a quartet due to C-F coupling. The carbon attached to the iodine atom will also be significantly shifted.
-
¹⁹F NMR : A single resonance is expected for the three equivalent fluorine atoms of the -CF₃ group.
-
IR Spectroscopy : The infrared spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), as well as C=C and C=N ring stretching vibrations in the 1400-1600 cm⁻¹ region.[10][11] The C-F stretching vibrations will appear in the 1000-1350 cm⁻¹ region.
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Mass Spectrometry : The mass spectrum will show a prominent molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of this peak will be characteristic of a molecule containing one iodine atom.
Applications in Drug Discovery and Agrochemicals
2-Iodo-6-(trifluoromethyl)pyridine is a highly sought-after intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.[12] The trifluoromethylpyridine (TFMP) motif is present in numerous commercial products.[7] The ability to use the iodo group as a synthetic handle for introducing diverse molecular fragments makes this compound a versatile platform for building libraries of novel compounds for biological screening.
Safety and Handling
2-Iodo-6-(trifluoromethyl)pyridine should be handled with appropriate safety precautions in a well-ventilated fume hood.
Table 2: GHS Hazard Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation[1] |
| H319 | Causes serious eye irritation[1] |
| H335 | May cause respiratory irritation[1] |
Precautionary Measures:
-
P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P280 : Wear protective gloves, protective clothing, and eye/face protection.[1]
-
P302+P352 : IF ON SKIN: Wash with plenty of water and soap.[1]
-
P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.[13][14]
References
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 2-Iodo-6-(trifluoromethyl)pyridine [oakwoodchemical.com]
- 3. Page loading... [guidechem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 11. IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. acrospharma.co.kr [acrospharma.co.kr]
- 14. static.cymitquimica.com [static.cymitquimica.com]
